Product packaging for Methanediamine(Cat. No.:CAS No. 2372-88-5)

Methanediamine

Cat. No.: B1196670
CAS No.: 2372-88-5
M. Wt: 46.072 g/mol
InChI Key: RTWNYYOXLSILQN-UHFFFAOYSA-N
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Description

Methanediamine, with the molecular formula CH2(NH2)2, is recognized as the simplest geminal diamine, characterized by a central carbon atom bonded to two amino groups . While this highly reactive compound is typically transient in solution, its stable hydrochloride salt (CH2(NH2)2 · 2HCl) has been utilized in synthetic chemistry for over a century, providing a practical handle for researchers . A key application of this compound dihydrochloride is its effectiveness as a reagent for synthesizing primary amides directly from the active esters of amino acids and peptides . Beyond its utility in organic synthesis, this compound is of significant interest in the field of astrochemistry and studies on the origin of life. Research indicates it can form from methylamine and ammonia under conditions simulating the cold molecular clouds of the interstellar medium . As the simplest molecule possessing an N-C-N moiety, this compound is considered a potential vital intermediate in the prebiotic synthesis of nitrogen-containing heterocycles, including nucleobases, making it a compelling subject for research into abiogenesis . This product is intended for research and further scientific exploration only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6N2 B1196670 Methanediamine CAS No. 2372-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2/c2-1-3/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWNYYOXLSILQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57166-92-4 (di-hydrochloride)
Record name Diaminomethane
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DSSTOX Substance ID

DTXSID6043755
Record name Methanediamine
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Molecular Weight

46.072 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2372-88-5
Record name Methanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2372-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diaminomethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediamine
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Record name METHANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
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Advanced Synthetic Methodologies for Methanediamine and Its Derivatives

Generation and Stabilization Strategies for Parent Methanediamine Species

The elusive nature of this compound necessitates specialized approaches for its formation and transient stabilization, particularly under conditions that mimic extreme environments or facilitate its immediate utilization.

Energetic Processing of Cryogenic Molecular Ices in Simulated Extraterrestrial Environments

This compound (CH₂(NH₂)₂) has been successfully prepared and identified in laboratory experiments simulating interstellar conditions. pnas.orgnih.govresearchgate.netpnas.orgnih.govolemiss.edu This innovative approach involves the exposure of low-temperature interstellar analog ices, primarily composed of ammonia (B1221849) (NH₃) and methylamine (B109427) (CH₃NH₂), to energetic electrons. wikipedia.orgsmolecule.compnas.orgnih.govresearchgate.netnih.govolemiss.edu These electrons serve as proxies for secondary electrons generated by galactic cosmic rays, which are prevalent in cold molecular clouds. wikipedia.orgpnas.orgnih.govresearchgate.netnih.govolemiss.edu

The simulated extraterrestrial conditions initiate radical formation, specifically leading to aminomethyl (•CH₂NH₂) and amino (•NH₂) radical chemistry. pnas.orgnih.govresearchgate.netnih.gov The subsequent recombination of these radicals, particularly the carbon-nitrogen bond coupling between aminomethyl and amino radicals, provides a facile pathway to the formation of this compound. pnas.org To overcome the challenge of its transient existence, tunable photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS) is employed for isomer-specific assignments, enabling the identification of this compound in the gas phase upon sublimation from the irradiated ice. pnas.orgnih.govresearchgate.netpnas.orgnih.govolemiss.edu The molecular formula, CH₆N₂, was unequivocally confirmed through the use of isotopically labeled reactants. pnas.orgnih.govresearchgate.netpnas.orgnih.govolemiss.edu

This finding is significant as it demonstrates that interstellar ices subjected to ionizing radiation can produce and preserve highly unstable species like this compound. wikipedia.orgpnas.orgpnas.orgnih.govolemiss.edu Given the abundance of ammonia and methane (B114726) in interstellar ices, radical reactions are expected to readily produce this compound in these environments. wikipedia.orgpnas.orgnih.govolemiss.edu Its subsequent sublimation into the gas phase in star-forming regions suggests that this compound is a candidate for detection by radio telescopes, offering insights into the abiotic synthesis of prebiotic molecules in space. pnas.orgnih.govolemiss.edu

Transient Intermediacy and In Situ Formation Techniques

The free form of this compound is known to exist only as a transient species in solution and has not been isolated to date. wikipedia.orgsmolecule.compnas.orgnih.govresearchgate.netpnas.orgnih.govolemiss.edu This inherent instability necessitates its generation in situ for synthetic applications, where it is formed and immediately consumed in a subsequent reaction step. A key strategy involves the use of its more stable dihydrochloride (B599025) salt, which has been a staple in organic preparative solution chemistry for over a century. wikipedia.orgpnas.orgpnas.orgnih.govolemiss.edu Upon neutralization of this salt, this compound is presumed to be released as a highly reactive intermediate. pnas.orgpnas.orgnih.govolemiss.edu

The nucleophilic character of the amine groups within this transient species allows it to readily participate in various substitution reactions. pnas.orgpnas.orgnih.govolemiss.edu For instance, in the context of Mannich reactions, the initial step often involves the in situ formation of an iminium ion from an amine and formaldehyde (B43269). wikipedia.orgchemistrysteps.comadichemistry.comscribd.com While this compound itself may not always be the direct iminium ion precursor, its structural motif, or related geminal diamine structures, can be formed transiently and subsequently react. This highlights the importance of techniques that allow for the formation and immediate reaction of such unstable intermediates without requiring their isolation.

Targeted Synthesis of Functionalized this compound Derivatives

While the parent this compound is highly unstable, its structural scaffold can be incorporated into more stable, functionalized derivatives through various targeted synthetic methodologies.

Mannich Reaction Pathways and Mechanistic Considerations

The Mannich reaction is a versatile three-component organic reaction that facilitates the amino alkylation of an acidic proton adjacent to a carbonyl functional group. wikipedia.orgadichemistry.comunacademy.com This reaction typically involves formaldehyde and a primary or secondary amine (or ammonia), yielding a β-amino-carbonyl compound, commonly known as a Mannich base. wikipedia.orgadichemistry.comunacademy.com The mechanism of the Mannich reaction initiates with the condensation of the amine and formaldehyde, leading to the in situ formation of an iminium ion. wikipedia.orgchemistrysteps.comadichemistry.comscribd.com This iminium ion is a potent electrophile. chemistrysteps.com Subsequently, an enol, generated from a carbonyl compound possessing an acidic alpha-proton, acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the β-amino-carbonyl product. wikipedia.orgchemistrysteps.comadichemistry.comscribd.com

Although the parent this compound is unstable, its derivatives play a crucial role in Mannich-type reactions. For example, N,N,N',N'-tetramethylthis compound (TMMDA) and its ethanedioate salt are utilized as effective Mannich reagents. nist.gov TMMDA ethanedioate is particularly noted for its ability to enable the synthesis of α/β-unsaturated ketones without relying on traditional Mannich bases. Furthermore, it facilitates the aminomethylation of thiols, yielding aminosulfides with high selectivity. This derivative also serves as a precursor for Eschenmoser's salt ([(CH₃)₂N=CH₂]⁺I⁻), a widely used source of iminium ions in Mannich reactions. adichemistry.com The Mannich reaction can also proceed to form more complex structures through double Mannich reactions or further condensations if the carbonyl compound possesses multiple acidic hydrogens. wikipedia.orgchemistrysteps.com

Cyclocondensation Reactions Employing this compound Scaffolds

This compound derivatives serve as valuable scaffolds in various cyclocondensation reactions, leading to the formation of diverse heterocyclic compounds. A notable example involves the acid-catalyzed cyclocondensation of N,N'-bisarylmethanediamines with aqueous formaldehyde. mdpi.comnih.gov This reaction pathway effectively yields 1,3,5-triaryl-1,3,5-hexahydrotriazines. mdpi.comnih.gov Researchers have demonstrated this transformation with various aryl substituents, including 2-pyrimidinyl, 2-pyrazinyl, and 4-nitrophenyl groups. mdpi.comnih.gov

Furthermore, stoichiometric reactions involving 2-aminopyrimidine (B69317) or 2-aminopyrazine (B29847) with aqueous formaldehyde under reflux conditions have also been shown to afford the corresponding hexahydrotriazines. mdpi.comnih.gov In a sequential reaction, N,N',N"-tris(2-pyrimidinyl)dimethylenetriamine, a product derived from 2-aminopyrimidine and formaldehyde, can further react with additional formaldehyde to produce the hexahydrotriazine derivative. mdpi.com Another application of this compound derivatives in cyclocondensation is the reaction of N,N'-bis(2-pyrimidinyl)this compound with glyoxal (B1671930). Depending on the solvent used (e.g., alcohols or acetonitrile), this reaction can yield 4,5-dialkoxy-1,3-bis(2-pyrimidinyl)imidazolidines or 4,5-dihydroxy-1,3-bis(2-pyrimidinyl)imidazolidine. nih.govrsc.org These cyclocondensation pathways highlight the utility of this compound-based structures in constructing complex nitrogen-containing heterocyclic systems.

Multi-Component Reactions for Complex this compound Structures

Multi-component reactions (MCRs) are synthetic strategies that involve the combination of three or more reactants in a single step, leading to the formation of complex products with high atom economy and efficiency. While the inherent instability of the parent this compound (CH₂(NH₂)₂) limits its direct participation as a free reactant in many traditional MCRs, its structural motif and stable derivatives are crucial components in building complex nitrogen-containing architectures.

The Mannich reaction, discussed in Section 2.2.1, is itself a prominent example of a three-component reaction that incorporates an amine and formaldehyde, effectively building structures containing the N-C-N motif. Derivatives such as N,N,N',N'-tetramethylthis compound (TMMDA) are utilized as Mannich reagents, serving as precursors for key intermediates like Eschenmoser's salt, which are then integrated into more complex molecules through multi-component pathways. TMMDA ethanedioate, for instance, has been noted for its role in facilitating aminomethylation reactions and catalytic cyclocondensations to form nitrogen-containing heterocycles. These applications, while falling under specific reaction types, demonstrate the principle of combining multiple components to construct more elaborate structures that embody or are derived from the this compound framework. However, specific examples of multi-component reactions beyond the scope of Mannich and cyclocondensation, where this compound (CH₂(NH₂)₂) or its direct scaffold is directly assembled into novel complex structures in a distinct MCR, are not extensively detailed in the current literature.

Innovative Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its derivatives often relies on sophisticated catalytic systems to achieve desired selectivity and efficiency.

Organocatalytic Systems for Amine Functionalization

Organocatalysis, which employs small organic molecules as catalysts, offers a metal-free alternative for various transformations involving amine functionalization. In the context of this compound derivatives, organocatalytic systems have been explored for cyclocondensation reactions. For instance, the cyclocondensation of N,N′-bis(2-pyrimidinyl)this compound with glyoxal in alcoholic solvents (e.g., methanol, ethanol, propanol, isopropanol) has been successfully catalyzed by formic acid under reflux conditions. This method yielded corresponding 4,5-dialkoxy-1,3-bis(2-pyrimidinyl)imidazolidines with yields ranging from 50% to 75%. ucm.es

Another notable application involves the one-pot stereoselective synthesis of trans-4,5-dihydroxy-2-aryl-1,3-bis(heteroaryl)imidazolidines. This reaction, involving heteroarylamines, benzaldehydes, and aqueous glyoxal, was effectively catalyzed by guanidinium (B1211019) chloride, acting as a polyfunctional organocatalyst under solvent-free conditions. The proposed mechanism suggests that the catalyst initially activates the aldehyde through hydrogen-bond donation. ucm.es

Furthermore, this compound itself has been identified as an intermediate in the synthesis of 1-aminoalkylphosphonates from aldehydes. This reaction, conducted under microwave irradiation and solvent-free conditions, utilized silica-supported ammonium (B1175870) hydrogen carbonate as an efficient reagent, implying its role in facilitating the formation of this compound. wipo.int

Metal-Mediated Transformations and Ligand Design

Metal-mediated transformations play a crucial role in the synthesis of this compound derivatives, often leveraging specific ligand designs to control reactivity and selectivity.

A significant development involves the use of palladium supported on this compound (propyl silane) functionalized Fe₃O₄ magnetic nanoparticles (Pd-MDA-PSi-Fe₃O₄) as an organic–inorganic hybrid heterogeneous catalyst. This magnetic nanocatalyst has been successfully applied in Strecker-type reactions for the one-pot synthesis of α-aminonitriles and 2-methoxy-2-phenylacetonitrile (B3046784) derivatives. The process was conducted under ambient and solvent-free conditions, yielding high product yields and short reaction times. The catalyst demonstrated excellent reusability, maintaining its activity over multiple cycles due to its facile separation using an external magnet. scribd.comnih.gov

Table 1: Performance of Pd-MDA-PSi-Fe₃O₄ Catalyst in Strecker-Type Reaction

Catalyst Loading (mol %)Reaction Time (min)Yield (%)Conditions
0.5994Ambient, Solvent-Free (for 2-(N-anilino)-2-phenyl acetonitrile) nih.gov

Another derivative, N,N,N',N'-tetrakis(phenylmethyl)this compound, has been utilized in palladium-catalyzed carbonylation reactions. nih.govnih.gov Additionally, N,N,N′,N′-tetramethylthis compound (TMMN) has been employed in the α-methylenation of a C-15 ketone with acetic anhydride (B1165640) during the total synthesis of atropurpuran, highlighting its utility as a reagent in complex synthetic pathways. nih.gov

Biocatalytic Strategies for Enantioselective this compound Derivative Synthesis

Biocatalysis, utilizing enzymes as catalysts, offers a highly selective and environmentally benign approach to chemical synthesis, particularly for enantioselective transformations. While biocatalytic strategies have been extensively developed for the enantioselective synthesis of various chiral amines and diamines, including meso-1,2-disubstituted-1,2-diaminoethane derivatives using lipases and transaminases, specific examples focusing on the enantioselective synthesis of this compound (CH₂(NH₂)₂) or its direct enantiomerically enriched derivatives are not widely reported in the current literature. nih.govnih.govmdpi.comresearchgate.netpreprints.orgmdpi.comox.ac.ukchimia.chmdpi.comnih.gov However, the broader field of biocatalysis for diamine production, often employing metabolically engineered microbial consortia, continues to advance, primarily for longer-chain α,ω-diamines used in polymer manufacturing.

Green Chemistry Principles and Flow Chemistry Implementations in this compound Synthesis

The application of green chemistry principles and continuous flow methodologies in the synthesis of this compound and its derivatives aims to enhance sustainability, efficiency, and safety.

Solvent-Free and Environmentally Benign Synthetic Protocols

The development of solvent-free and environmentally benign synthetic protocols is a cornerstone of green chemistry. Several approaches for this compound and its derivatives align with these principles:

Strecker-type reactions: The use of Pd-MDA-PSi-Fe₃O₄ magnetic nanoparticles as a catalyst for the synthesis of α-aminonitriles and 2-methoxy-2-phenylacetonitrile derivatives is a prime example. This method is conducted under ambient and solvent-free conditions, contributing to its environmentally benign character. scribd.comnih.gov

Imidazolidine synthesis: The organocatalytic synthesis of imidazolidines using guanidinium chloride, as previously mentioned, is performed under solvent-free conditions, reducing the environmental impact associated with solvent usage and disposal. ucm.es

2,4,5-Triarylimidazole derivatives: The formation of (2-nitrophenyl)this compound as an intermediate occurs during the synthesis of 2,4,5-triarylimidazole derivatives. This "green, efficient, and straightforward methodology" utilizes copper borate (B1201080) (CuB₄O₇) as a promoter under solvent-free conditions. chimia.ch

1-Aminoalkylphosphonates synthesis: The synthesis of 1-aminoalkylphosphonates, where this compound acts as an intermediate, also benefits from solvent-free conditions, further demonstrating the potential for greener synthetic routes. wipo.int

Continuous Flow Reactor Applications for Enhanced Efficiency

Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, reduced reaction times, and increased scalability. While continuous flow chemistry is a rapidly maturing field with widespread application in organic synthesis, including the production of various diamines and fine chemicals, specific applications detailing the continuous flow synthesis of this compound (CH₂(NH₂)₂) or its direct derivatives are not explicitly detailed in the provided literature. ucm.eswipo.intnih.govgoogle.comgoogle.comgoogle.comuni-muenchen.dersc.orginnovation.cawikipedia.orgnih.gov However, the general benefits of flow chemistry, such as precise control over reaction parameters, rapid process development, and the ability to handle hazardous intermediates more safely, make it a promising avenue for future advancements in the synthesis of this compound and its related compounds.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Methanediamine Systems

High-Resolution Mass Spectrometry for Isomer-Specific Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS), has been instrumental in the isomer-specific identification of methanediamine. researchgate.netpnas.org This approach allows for the precise determination of molecular mass and the differentiation of this compound from its isomers, such as methylhydrazine (CH₃NHNH₂), which was not observed in certain interstellar simulation experiments. researchgate.netpnas.org

The molecular formula of this compound (CH₆N₂) has been unequivocally confirmed through the use of isotopically labeled reactants in these experiments. researchgate.netpnas.org Fragmentation analysis in mass spectrometry provides valuable information about the stability of the molecule and the pathways of its decomposition. For instance, the "thermal" decomposition of this compound to methanimine (B1209239) (H₂CNH) and ammonia (B1221849) (NH₃) is calculated to be endoergic by 46 ± 3 kJ mol⁻¹, supporting its gas-phase stability. pnas.orgpnas.org

Predicted Collision Cross Section (CCS) values, which are derived from mass spectrometry data, can offer insights into the three-dimensional structure and conformation of ions in the gas phase. For this compound, predicted CCS values for various adducts are available, aiding in its characterization. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺47.060373103.1
[M+Na]⁺69.042315112.5
[M+NH₄]⁺64.086920112.0
[M+K]⁺85.016255108.1
[M-H]⁻45.045821104.1
[M+Na-2H]⁻67.027763108.1
[M]⁺46.052548104.4
[M]⁻46.053646104.4

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Electronic Structure Analysis

While the free this compound is transient, advanced Nuclear Magnetic Resonance (NMR) techniques are crucial for understanding the conformational and electronic structure of its more stable derivatives and for theoretical studies of the parent compound. NMR spectroscopy provides detailed information on the local chemical environment of atoms within a molecule.

For this compound, theoretical studies indicate the existence of three conformational minima on its potential energy surface: the lowest energy C₂ᵥ structure, a C₂ conformer, and a C₁ conformer. researchgate.net Advanced NMR techniques, such as ¹H, ¹³C, and ¹⁵N NMR, would be employed to experimentally validate these theoretical predictions by providing chemical shifts and coupling constants characteristic of each conformer, if the free compound could be stabilized.

For derivatives like N,N,N',N'-tetraethylthis compound, NMR data has been reported. For instance, ¹H NMR shows signals at δ 2.4–2.6 ppm for the CH₂ protons between nitrogen atoms and δ 1.0–1.2 ppm for the CH₃ of ethyl groups. ¹³C NMR signals appear at δ 45–50 ppm for N-CH₂ and δ 12–15 ppm for CH₃ groups. Furthermore, PubChem indicates the availability of ¹⁵N NMR spectra for this compound itself, which would be particularly sensitive to the electronic environment of the nitrogen atoms and thus to conformational changes and hydrogen bonding interactions. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides unique "fingerprint" information about the specific vibrations of atoms in a molecule, which is invaluable for identifying substances, characterizing bond types, and understanding intermolecular interactions. mt.comnih.gov IR spectroscopy measures light absorption via electric dipolar interactions, being more sensitive to vibrational modes localized on chemical groups with strong dipoles. nih.gov Raman spectroscopy, conversely, measures inelastically scattered light via the sample's polarizability tensor, making it more sensitive to collective vibrational modes involving many atoms or those with large polarizability. nih.gov

For this compound, theoretical calculations and studies on related compounds are often used to infer its vibrational characteristics. The presence of N-H stretches, C-N stretches, and C-H stretches would be key features in its IR and Raman spectra. For instance, the absence of N-H stretches in the IR spectrum of N,N,N',N'-tetraethylthis compound confirms its full alkylation. For the parent this compound, the characteristic N-H stretching vibrations (~3300 cm⁻¹) and C-N stretching vibrations would be crucial for its identification and structural analysis. nist.govnist.gov These techniques can also reveal information about hydrogen bonding and other intermolecular interactions in condensed phases, which are relevant for understanding the transient nature of this compound in solution. mt.com

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional molecular geometry and crystal structure of compounds in the solid state. While the free this compound is too unstable to be isolated for X-ray crystallographic analysis, this technique has been successfully applied to its stable salts and derivatives.

For example, the hydrochloride salt of this compound is a white granular solid, and its decomposition properties have been studied. nih.gov X-ray crystallography of derivatives like N,N,N′,N′-tetrakis(pyridin-4-yl)this compound and N,N′-bis(3-nitrophenyl)this compound has provided insights into the spatial arrangement of their molecular components and the presence of features such as anomeric effects and hydrogen-bonded supramolecular motifs. rsc.orgresearchgate.net These studies on derivatives can indirectly inform our understanding of the structural preferences and bonding characteristics within the this compound core, particularly concerning the N-C-N moiety. The insights gained from these related structures can be extrapolated, with caution, to theoretical models of the parent this compound.

Photoionization Spectroscopy for Electronic State Probing and Ionization Energy Determination

Photoionization spectroscopy, particularly tunable photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS), has been pivotal in the gas-phase detection and characterization of this compound. researchgate.netpnas.org This technique involves ionizing molecules with photons of specific energies and then measuring the mass-to-charge ratio and flight time of the resulting ions.

This method allows for the probing of electronic states and the precise determination of ionization energies (IEs). For this compound, the adiabatic ionization energy ranges from 8.54–8.75 eV, depending on the conformer. pnas.org This is a critical parameter for understanding its electronic structure and reactivity. By comparing the ionization energies of this compound with those of its isomers, such as methylhydrazine (IE = 7.44–7.67 eV), photoionization spectroscopy enables isomer-specific assignments. pnas.org The selective ionization at different photon energies, for example, 9.20 eV photons ionizing both this compound and methylhydrazine, while 8.00 eV photons only ionize methylhydrazine, provides a powerful tool for distinguishing these species in complex mixtures. pnas.org This technique has been crucial in confirming the formation of this compound in simulated interstellar environments. researchgate.netpnas.org

Table 2: Ionization Energies of this compound and Related Compounds pnas.org

CompoundMolecular FormulaAdiabatic Ionization Energy (eV)
This compoundCH₆N₂8.54–8.75
MethylhydrazineCH₃NHNH₂7.44–7.67

Computational and Theoretical Chemistry of Methanediamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a class of computational chemistry techniques that aim to solve the electronic Schrödinger equation, providing detailed descriptions of molecular wavefunctions, electron densities, energies, and molecular structures. uni.lufishersci.fi These ab initio methods, meaning "from first principles," rely solely on physical constants and the atomic composition of the system, without empirical parameters. For methanediamine, these calculations are instrumental in determining its stable forms, energy differences between them, and its reactivity profile. wikipedia.orguni.lu

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure and properties of molecular systems. It is particularly effective for geometry optimization, transition state searches, and the determination of thermochemical properties. In the study of this compound, DFT methods are applied to optimize its molecular geometry, providing insights into its equilibrium structures.

DFT calculations can also be employed to predict the reactivity of this compound by analyzing its electronic features. This includes identifying potential reactive sites and understanding the energy dependence of geometric features, which is crucial for predicting reaction pathways and transition states. For instance, DFT methods, often combined with specific basis sets like 6-31G(d,p) or 6-311G(d,p), are used to compute molecular electrostatic potential (MEP) maps, which visually represent the charge distribution and help pinpoint regions susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio methods are essential for achieving high accuracy in calculating the energy and properties of molecules like this compound. These methods, such as Coupled Cluster with Single and Double and perturbative Triple excitations [CCSD(T)] and Møller-Plesset perturbation theory (MP2), are used to model electron density without relying on adjustable parameters.

For this compound, high-level ab initio calculations, including CCSD(T) and MP2, have been employed to determine adiabatic ionization energies for various conformers with high precision. uni.lu These methods, often used with extensive basis sets like cc-pVTZ, cc-pVQZ, cc-pV5Z, or aug-cc-pVXZ, allow for the extrapolation of energies to the complete basis set (CBS) limit, providing highly accurate energy values. Such rigorous calculations have been critical in resolving discrepancies in relative energies between different this compound conformers reported in earlier studies, highlighting the importance of high-level theoretical approaches for accurate characterization. uni.lu

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental tool for understanding chemical reactivity and kinetic stability. The energy gap between the HOMO (electron donor) and LUMO (electron acceptor) provides an indication of a molecule's chemical stability and its propensity for charge transfer.

In the context of this compound, FMO analysis, often complemented by Natural Bond Orbital (NBO) analysis, helps elucidate the nature of electron delocalization and hyperconjugative interactions that influence its structure and reactivity. uni.lu Charge distribution studies, such as those based on Mulliken atomic charges and Molecular Electrostatic Potential (MEP) maps, further detail the electron density across the molecule. These analyses identify areas of positive and negative electrostatic potential, correlating with sites of potential nucleophilic or electrophilic attack and providing a visual understanding of the molecule's relative polarity.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis involves the study of the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is intrinsically linked to the exploration of the potential energy surface (PES), which maps the energy of a molecular system as a function of its atomic coordinates. For this compound, understanding its conformational landscape is crucial because different conformers can possess distinct properties and reactivities.

Characterization of Stable Conformations and Transition States

This compound exhibits multiple conformational minima on its potential energy surface. Computational studies have identified at least three significant conformers: the lowest energy C₂ᵥ structure, a C₂ conformer, and a C₁ conformer. wikipedia.org The relative energies of these conformers have been precisely determined through high-level quantum chemical calculations.

Table 1: Relative Energies of this compound Conformers

ConformerRelative Energy (kJ mol⁻¹)Dipole Moment (D)
C₂ᵥ0.001.72 wikipedia.org
C₂3.75 wikipedia.org
C₁18.89 wikipedia.org

Note: Dipole moment value is for the most stable C₂ᵥ conformer.

The exploration of the PES involves computational methods such as gradient descent and molecular dynamics simulations to identify these stable minima and the transition states connecting them. Transition states represent the highest energy points along a reaction pathway between two minima and are crucial for understanding reaction kinetics. Advanced techniques like the Scaled Hypersphere Search of the Anharmonic Downward Distortion Following (SHS-ADDF) method are used to systematically sample minima and transition state structures on complex potential energy surfaces.

Anomeric Effects and Stereoelectronic Interactions in this compound Derivatives

The anomeric effect is a well-known stereoelectronic phenomenon that significantly influences the conformational preferences of molecules containing heteroatoms, particularly in systems with a C-X-C-Y moiety where X and Y are electronegative atoms. This effect often involves stabilizing hyperconjugative interactions, specifically the donation of electron density from a lone pair on one heteroatom (n) to an adjacent antibonding orbital (σ*) of a bond involving another heteroatom.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods employed to investigate the behavior of atoms and molecules by modeling the forces and motions governing their interactions. These simulations offer a detailed understanding of chemical changes driven by molecular motion. ebsco.com For this compound, MD simulations are invaluable for exploring its dynamic behavior, especially given its transient nature in solution. wikipedia.orgpnas.orgolemiss.edusmolecule.com

While this compound itself is highly unstable in its free diamine form, existing only transiently in solution, its behavior and interactions in various environments can be elucidated through MD. pnas.orgolemiss.edusmolecule.com MD simulations can provide insights into the conformational landscape of this compound, including the interconversion between its identified conformational minima: the lowest energy C₂v structure, a C₂ conformer, and a C₁ conformer. researchgate.netoup.com Understanding the transitions and stabilities of these conformers in different solvent environments is critical for predicting its reactivity and fate.

Solvent effects play a crucial role in the stability and dynamic behavior of molecules. For this compound, MD simulations can model the interactions between the compound and various solvent molecules, revealing how these interactions influence its transient existence, conformational preferences, and potential degradation pathways. Such simulations can shed light on the hydrogen bonding networks formed with protic solvents or the influence of non-polar environments on its structure.

Furthermore, this compound has been studied as a functionalization moiety in metal-organic frameworks (MOFs) for applications such as CO₂ capture. frontiersin.org In such systems, molecular simulations, including MD, are utilized to understand the adsorption and diffusion characteristics of gases within the functionalized MOF structures. frontiersin.orgmdpi.com Although these studies focus on the functionalized material, the dynamic behavior of the this compound moiety within the framework and its interaction with guest molecules like CO₂ can be explored through MD, providing insights into the mechanism of capture and separation.

Development and Refinement of Computational Models for this compound-Containing Systems

The development and refinement of computational models are essential for accurately predicting the properties and behavior of this compound and systems containing it. This compound has been a long-standing subject of theoretical scrutiny, serving as a model compound for studying molecular systems with the R–X–C–Y backbone, particularly in relation to the generalized anomeric effect. pnas.orgsmolecule.comacs.org This effect, which describes a preference for the gauche configuration resulting from internal rotation, is a key consideration in developing accurate force fields and quantum chemical methods for such systems. pnas.org

High-level ab initio quantum chemical calculations, such as coupled cluster with single and double and perturbative triple excitations (CCSD(T)) combined with large basis sets (e.g., aug-cc-pVTZ), have been extensively employed to study the conformational preferences and relative energies of this compound. pnas.org These studies have identified three distinct conformational minima: C₂v, C₂, and C₁. researchgate.netoup.com

Table 1: Relative Energies of this compound Conformers researchgate.netoup.com

ConformerRelative Energy (kJ/mol)
C₂v0.00 (lowest energy)
C₂3.75
C₁18.89

Discrepancies observed between earlier computational efforts and more recent, higher-level ab initio calculations underscore the continuous need for testing and refining computational methods. pnas.orgolemiss.edu For instance, while some prior studies expected a gauche configuration to be more stable, higher-level calculations indicated the trans configuration across both C–N bonds as the most stable. pnas.org This highlights the importance of employing advanced computational methodologies and rigorous validation.

Further refinement of computational models for this compound involves the generation of highly accurate spectroscopic data. Quantum chemical computations provide precise rotational constants and infrared (IR) frequencies, which are crucial for experimental comparison and potential detection, particularly in interstellar environments. researchgate.netoup.com The C₂v conformer, for example, has a calculated dipole moment of 1.72 D, suggesting its detectability via radiotelescopes. oup.com

Automated programs, such as PBQFF, are utilized to construct quartic force fields (QFFs) and perform second-order vibrational perturbation theory (VPT2) analyses. researchgate.netoup.com This approach enables the calculation of anharmonic spectroscopic data, which is vital for accurate spectral assignments and for benchmarking the accuracy of quantum chemical calculations. researchgate.netoup.com These refined models contribute to developing more accurate and predictive quantum chemical methods for this compound and related compounds. pnas.orgolemiss.edu

In the context of larger systems, such as nitramine-based high-energy materials where this compound can serve as a starting material, force fields like DRIEDING have been used in polymorph calculations. derpharmachemica.com Similarly, for amine-functionalized MOFs, specific force fields for nitrogen-containing molecules are employed in molecular simulation studies to understand their interactions and performance. frontiersin.org The continuous development and validation of these computational models against experimental data are fundamental to advancing our understanding of this compound's properties and its role in diverse chemical systems.

Reactivity, Reaction Mechanisms, and Mechanistic Elucidation of Methanediamine Transformations

Radical-Mediated Pathways and Intermediacy in Methanediamine Formation

The formation of this compound can proceed through radical-mediated pathways, notably via the recombination of aminomethyl radicals (ĊH₂NH₂). This process is endoergic, requiring significant energy input. Specifically, the radical-radical recombination reaction leading to this compound is calculated to be endoergic by 488 ± 3 kJ mol⁻¹. nih.gov

The stability of radicals involved in this compound chemistry is influenced by electronic effects. The substitution of two hydrogen atoms in methane (B114726) (CH₄) with amino groups (-NH₂) significantly stabilizes the diaminomethyl radical (ĊH(NH₂)₂). This stabilization, quantified at 43 kJ mol⁻¹, facilitates unusual radical reactions. wikipedia.orgbmrb.io This effect is partly attributed to negative hyperconjugation, where electron density from the non-bonding pair of nitrogen atoms is donated to the carbon-hydrogen antibonding (σ*) orbital. This interaction weakens the carbon-hydrogen bonds, thereby stabilizing radicals formed through the elimination of atomic hydrogen from the central carbon. wikipedia.orgbmrb.io

These radical pathways are relevant to conditions found in cold molecular clouds, where methylamine (B109427) and ammonia (B1221849) can react under exposure to energetic electrons to form this compound. nih.gov This highlights its potential role in primordial chemistry and the abiogenesis of heterocyclic compounds. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles of this compound

This compound, particularly upon neutralization from its hydrochloride salt, is considered a highly reactive intermediate. nih.govwikipedia.org Its primary reactivity profile is nucleophilic due to the lone pairs of electrons on its nitrogen atoms. This nucleophilic character enables this compound to engage in various substitution reactions. nih.govwikipedia.org

This compound can participate in:

Substitution for alcohols or ethers : It can displace alcohol or ether groups in certain reactions. nih.govwikipedia.org

Reaction with aldehydes or ketones : It reacts with aldehydes (RCHO) or ketones (RC(O)R') to form imines or diazaspiranes. nih.govwikipedia.org

Ring-closure reactions : Its bifunctional nature allows it to participate in ring-closure reactions, often accompanied by aromatization, leading to the formation of nitrogen-substituted polycyclic aromatic hydrocarbons. nih.govwikipedia.org

Formation of nucleobases : In low-temperature acidic ices, nucleophilic substitution involving this compound and aldehydes, such as 3-hydroxypropenal, has been demonstrated as a facile route for the abiotic formation of pyrimidine, a core structure of nucleobases like cytosine, thymine, and uracil. nih.govwikipedia.org This occurs via an SN2 nucleophilic substitution mechanism. nih.govwikipedia.org

While this compound itself is predominantly nucleophilic, some derivatives may exhibit electrophilic properties due to the presence of other electron-withdrawing functional groups in their structures. For instance, derivatives like NSC 684129, which contain a dinitrofluorene moiety, are noted for their potential electrophilic characteristics. nih.gov However, these properties are not inherent to the this compound core but arise from the broader molecular architecture of the derivative.

Acid-Catalyzed and Base-Catalyzed Reaction Mechanisms

This compound and its transformations are influenced by both acid and base catalysis. The hydrochloride salt of this compound, which is more stable than the free diamine, has been widely utilized in organic synthesis. Upon neutralization, the free this compound is generated as a reactive intermediate. nih.govnih.govwikipedia.orgnih.gov

Acid-Catalyzed Mechanisms: Acid catalysis plays a crucial role in condensation reactions involving amines and carbonyl compounds, where this compound or related structures can be intermediates. For example, the synthesis of diaminodiphenylmethanes, such as 3,3'-dichloro-4,4'-diamino diphenylmethane, from aromatic amines and formaldehyde (B43269) typically requires acid catalysis. fishersci.no In these reactions, an o-chloroaniline can react with formaldehyde to form an o-chloroanilino-methanol (a carbinolamine), a step that can be facilitated by an acidic catalyst. This carbinolamine then converts to a methylene-o-chloroaniline (a Schiff base). Subsequently, an additional o-chloroaniline can interact with the methylene-o-chloroaniline to form N,N'-bis-(2-chlorophenyl)-methanediamine as a key intermediate through a catalytic cycle. fishersci.no Acid catalysts function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by amines. epa.govdrugbank.com

Base-Catalyzed Mechanisms: While direct base-catalyzed reactions of this compound are less extensively detailed in the provided sources, the general principles of base catalysis in amine chemistry are applicable. In base-catalyzed reactions, a base deprotonates an α-carbon adjacent to a carbonyl group, increasing its nucleophilicity and reactivity towards an electrophile. epa.gov An example from related chemistry is the Knoevenagel condensation, which is a base-catalyzed aldol (B89426) condensation in the presence of an amine. In this context, a double Schiff base, such as hydrobenzamide (B1588721) (a derivative containing a this compound-like backbone), acts as a catalytically active intermediate in the green Knoevenagel reaction. nih.gov This demonstrates how amine-containing structures can participate in or facilitate base-catalyzed processes.

Kinetic and Thermodynamic Studies of this compound-Involving Reactions

Thermodynamic and kinetic studies provide fundamental insights into the feasibility and rates of chemical reactions involving this compound.

Thermodynamic Data:

The formation of this compound through the radical-radical recombination of aminomethyl radicals (ĊH₂NH₂) is an endoergic process, requiring 488 ± 3 kJ mol⁻¹ of energy. nih.gov This indicates that significant energy input is necessary for its synthesis via this pathway.

Conversely, the thermal decomposition of this compound (CH₂(NH₂)₂) into methanimine (B1209239) (H₂CNH) and ammonia (NH₃) is also an endoergic process, with a calculated energy requirement of 46 ± 3 kJ mol⁻¹. wikipedia.org This positive enthalpy change suggests that this compound possesses a degree of gas-phase stability under certain conditions.

Kinetic Data: While the literature highlights the theoretical thermodynamic favorability or unfavorability of certain this compound transformations, specific detailed kinetic studies, such as experimentally determined rate constants or activation energies for reactions directly involving this compound, are not extensively reported in the provided sources. General kinetic studies are crucial for understanding reaction rates and mechanisms, by measuring the progress of a reaction over time to derive rate laws and activation energies. epa.gov However, detailed kinetic parameters for this compound's direct reactions remain an area for further empirical investigation.

Decomposition Pathways and Stability Studies under Varied Conditions

This compound's stability is highly dependent on its environment, with the free diamine being transient and its salt form offering greater stability.

Stability and Transient Nature: In solution, free this compound exists only transiently, necessitating its stabilization as a dihydrochloride (B599025) salt for practical synthetic applications. nih.govnih.gov This instability in solution is a key characteristic.

Decomposition Pathways:

Thermal Decomposition : In the gas phase, this compound can undergo thermal decomposition to yield methanimine (H₂CNH) and ammonia (NH₃). This decomposition is calculated to be endoergic by 46 ± 3 kJ mol⁻¹, suggesting that it is not a highly favored spontaneous process under typical thermal conditions and contributes to its gas-phase stability. wikipedia.org

Decomposition via H₂ Loss : this compound can participate in decomposition pathways involving the loss of hydrogen molecules (H₂). For example, in studies concerning the decomposition of 1,1-Diamino-2,2-dinitroethene (FOX-7), this compound (C(NH₂)₂) is identified as a decomposition product. This this compound can then undergo subsequent H₂ loss reactions to form either carbodiimide (B86325) (HNCNH) or cyanamide (B42294) (NH₂CN). The energy barriers for these H₂ loss reactions are reported as 136 kJ mol⁻¹ and 204 kJ mol⁻¹, respectively. fishersci.se

Hydrolysis : this compound dihydrochloride is susceptible to hydrolysis pathways. Strategies to mitigate this degradation include lyophilization for long-term storage and encapsulation in pH-sensitive polymers. nih.gov

These studies underscore the delicate balance between this compound's inherent reactivity, its transient existence in certain media, and its potential to form various products or decompose under specific conditions.

Exploratory Research into Advanced Applications of Methanediamine and Its Derivatives

Methanediamine as a Versatile Building Block in Organic Synthesis

This compound serves as a valuable intermediate in various organic synthesis pathways due to the reactive nature of its amine groups. ontosight.aicymitquimica.com Its unique structure, featuring the N-C-N moiety, makes it a critical component for constructing more complex organic molecules. wikipedia.orgpnas.org

Precursors for Heterocyclic Compound Synthesis

This compound is considered a vital intermediate in the abiotic formation of heterocyclic compounds, particularly those containing the N-C-N moiety, such as nucleobases. wikipedia.orgpnas.orgastrobiology.com Research has shown that this compound can be produced under conditions mimicking interstellar environments, suggesting its potential role in the origins of life by serving as a precursor to DNA and RNA bases. pnas.orgastrobiology.comhawaii.edu Its bifunctional nature allows it to participate in ring-closure reactions, leading to nitrogen-substituted polycyclic aromatic hydrocarbons. pnas.org

Construction of Complex Polyamine and Polyamide Architectures

The reactivity of this compound's amine groups makes it suitable for the development of polymeric materials where specific amine functionalities are required. While direct information on this compound's use in constructing complex polyamine and polyamide architectures is less detailed in the provided search results, its role as a diamine suggests its potential. Other diamines, such as ethylenediamine, are widely used as building blocks for polyamides and as intermediates in the preparation of polyamide resins. nih.govatamanchemicals.com The synthesis of N,N,N',N'-tetraethylthis compound, for instance, involves the alkylation of this compound, indicating its foundational role in creating more complex amine structures.

Role in Advanced Materials Science and Polymer Chemistry Research

This compound, or its derivatives, finds applications in advanced materials science and polymer chemistry, particularly as monomeric units and crosslinkers. nih.govwikipedia.orgdigitallibrarynasampe.orgfishersci.at

Monomeric Units for Functional Polymer Development

This compound can be a precursor for new materials, including polymers and coordination compounds. ontosight.ai Its derivatives, such as N,N,N',N'-tetraethylthis compound, are utilized in the production of specialty chemicals and materials, including polymeric materials where specific amine functionalities are needed. While specific examples of this compound as a direct monomer for functional polymer development are not extensively detailed, its fundamental structure as a diamine positions it as a potential building block for various polymer types. For instance, diamines are crucial for synthesizing polyamides and polyurethanes. nih.govatamanchemicals.comnih.govnih.govintekneia.mx

Linkers and Crosslinkers in Material Fabrication

The ability of this compound derivatives to act as bridging ligands suggests their utility in forming coordination compounds, which can be relevant in material fabrication. ontosight.ai In the broader context of polymer chemistry, diamines and related compounds are frequently employed as crosslinking agents to enhance the properties of polymers, such as polyurethanes, by controlling their crosslinking density. digitallibrarynasampe.org Although direct evidence for this compound itself as a crosslinker is not explicitly stated, its diamine nature implies this potential in the design of advanced materials.

Catalytic and Ligand Applications in Chemical Transformations

This compound and its derivatives exhibit properties that make them suitable for catalytic and ligand applications in various chemical transformations. nih.govontosight.aiwikipedia.orgunimore.itfishersci.ca

Specific this compound derivatives, such as 1,1-diphenyl-N,N,N',N'-tetramethylthis compound, have been explored for their potential in developing new materials due to their ability to act as bridging ligands. ontosight.ai Furthermore, N,N,N',N'-tetraethylthis compound is recognized for its catalytic properties, particularly in reactions involving isocyanates and alcohols.

A notable application of this compound's derivatives in catalysis involves the Schiff bases H₂salmen (N,N′-bis(salicylidene)this compound) and H₂salben (N,N′-bis(salicylidene)phenyl-methanediamine). These compounds are derived from the condensation of salicylaldehydes with this compound or phenylthis compound, respectively. unimore.it These Schiff bases can act as N₂O₂ tetradentate ligands, forming complexes with metal ions such as copper, cobalt, iron, and manganese. unimore.it Unlike H₂salen, which is derived from ethylenediamine, H₂salmen and H₂salben feature a single carbon atom bridging the two imine groups. unimore.it This structural difference is crucial for the formation of di- or polynuclear metal complexes and influences the coordination environment of the metal ion, making them efficient catalysts due to their flexibility and ability to form mixed oxidation state species. unimore.it Research in this area is focused on synthesizing these ligands with modulated steric and electronic features and testing the catalytic properties of their metal complexes in benchmark or redox reactions. unimore.it

Future Research Directions and Emerging Paradigms in Methanediamine Chemistry

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

Predict the conditions under which methanediamine might be stabilized or its transient intermediates prolonged.

Model complex radical reactions and nucleophilic substitutions that this compound is known to undergo, potentially uncovering new reaction mechanisms. pnas.orgpnas.org

Design novel compounds or materials that incorporate the NCN moiety, leveraging this compound as a conceptual building block, even if it is generated in situ.

Optimize reaction yields and explore open reaction spaces through active learning frameworks, as demonstrated by fine-tuned large language models in organic synthesis. arxiv.org

Advancements in In Situ and Time-Resolved Spectroscopic Characterization for Unstable Species

The elusive nature of free this compound necessitates advanced spectroscopic techniques for its characterization. It has been successfully identified in the gas phase upon sublimation from low-temperature interstellar analog ices using tunable photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS). pnas.orgresearchgate.netpnas.org This demonstrates the critical role of in situ and time-resolved spectroscopy in studying highly unstable species. Future advancements in these areas will focus on:

Developing more sensitive and higher time-resolution techniques (e.g., femtosecond to nanosecond time-resolved spectroscopy) to capture the fleeting existence and dynamic processes of this compound and its transient states. scirp.orgmpbcommunications.comrp-photonics.comwikipedia.org

Utilizing in situ methods to monitor the formation and consumption of this compound in real-time within complex reaction mixtures, providing insights into its reaction kinetics and mechanisms.

Employing quantum chemically computed rotational constants and infrared (IR) frequencies for precise comparison with experimental data, aiding in the potential future detection and characterization of this compound in various environments. researchgate.netoup.com

Development of Sustainable and Economically Viable Industrial-Scale Synthesis Approaches

While free this compound is highly unstable, its dihydrochloride (B599025) salt has been employed in organic preparative solution chemistry for over a century, notably as a reagent for the synthesis of primary amides from amino acids and peptides. pnas.orgwikipedia.orgnih.gov Furthermore, diaminomethane is used as an intermediate in the synthesis of pharmaceuticals like Tacrolimus. lookchem.com The current laboratory-scale syntheses of free this compound often mimic extreme astrochemical conditions, which are not suitable for industrial production. pnas.orgresearchgate.nethawaii.eduastrobiology.com Therefore, a key future research direction lies in developing sustainable and economically viable industrial-scale synthesis approaches for this compound or its stable derivatives. This would involve applying the principles of green chemistry, such as:

Waste Prevention: Designing processes that minimize or eliminate the generation of hazardous byproducts. acs.orgepa.gov

Atom Economy: Maximizing the incorporation of all starting materials into the final product, reducing waste. acs.orgnews-medical.net

Safer Solvents and Auxiliaries: Replacing hazardous solvents with benign alternatives. news-medical.netwikipedia.org

Catalysis: Utilizing highly selective catalysts to reduce energy requirements and the need for stoichiometric reagents. news-medical.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure where possible. news-medical.net Such advancements would not only make the production of this compound derivatives more environmentally friendly but also more cost-effective for pharmaceutical and other industrial applications.

Interdisciplinary Research at the Interface of Chemistry, Physics, and Astrobiology

This compound holds significant astrobiological importance, making it a focal point for interdisciplinary research. Its abiotic synthesis has been successfully achieved under simulated interstellar conditions, where low-temperature ices composed of ammonia (B1221849) and methylamine (B109427) were exposed to energetic electrons, mimicking galactic cosmic rays. pnas.orgresearchgate.nethawaii.eduastrobiology.com This research suggests that this compound is likely present in the interstellar medium (ISM) and could be a candidate for detection by radio telescopes. pnas.orgoup.com Key areas for future interdisciplinary research include:

Origin of Life Studies: Investigating this compound's role as the simplest molecule containing the NCN moiety, which is central to all nucleobases found in contemporary RNA and DNA. pnas.orgwikipedia.orgresearchgate.netpnas.org This positions it as a vital intermediate in the abiotic formation of heterocyclic and aromatic systems relevant to the RNA world hypothesis for the origin of life. pnas.orgpnas.orgwikipedia.org

Astrochemical Detection: Refining quantum chemical computations of its rotational constants and IR frequencies to aid in its definitive astronomical detection. researchgate.netoup.com

Cosmic Chemistry: Exploring the unique chemistry that occurs in interstellar ices subjected to ionizing radiation, where highly unstable species like this compound can be produced and preserved. pnas.orghawaii.edu This includes understanding how its precursors (ammonia and methane) are abundant in interstellar ices and how radical reactions can lead to its formation. pnas.orghawaii.eduastrobiology.com

Unraveling Novel Reactivity and Unconventional Transformations of this compound

Despite its transient nature, this compound is a highly reactive intermediate with a rich potential for novel and unconventional transformations. Its bifunctional nature, possessing two nucleophilic amino groups, allows for diverse reaction pathways. Future research will focus on:

Exploring Unusual Radical Reactions: The amino groups in this compound stabilize the diaminomethyl radical and diaminocarbene, facilitating unusual radical reactions. pnas.orgpnas.org Further investigation into these radical-radical recombination processes could reveal new synthetic routes.

Expanding Nucleophilic Chemistry: this compound is known to participate in nucleophilic substitution reactions and ring-closure reactions, leading to the formation of nitrogen-substituted polycyclic aromatic hydrocarbons and potentially pyrimidine. pnas.orgpnas.org Future studies could aim to control and direct these reactions to synthesize complex nitrogen-containing heterocycles.

Investigating Unconventional Transformations: Research has shown that N,N'-bisarylmethanediamines can undergo acid-catalyzed cyclocondensation with formaldehyde (B43269) to form 1,3,5-triaryl-1,3,5-hexahydrotriazines. mdpi.comresearchgate.net Exploring similar unconventional transformations of this compound and its derivatives could lead to the discovery of new synthetic methodologies and novel chemical scaffolds.

Understanding Anomeric Effects: Computational studies have probed the influence of anomeric effects on the properties of 1,3-diaza systems like this compound, where negative hyperconjugation contributes to its conformational structure and can weaken carbon-hydrogen bonds, stabilizing radicals. pnas.orgfigshare.com Further unraveling these electronic effects could provide a deeper understanding of its intrinsic reactivity.

Q & A

Basic: What experimental methodologies are used to identify methanediamine (CH₂(NH₂)₂) in laboratory settings?

This compound is identified using isomer-specific techniques such as tunable photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS) , which discriminates between structural isomers like this compound and methylhydrazine . Isotopic labeling (e.g., using ¹³C or ¹⁵N) confirms molecular formulas, while infrared (IR) and ultraviolet (UV) spectroscopy characterize vibrational and electronic transitions in interstellar ice analogs . For crystalline derivatives like this compound dihydrochloride, X-ray diffraction and nuclear magnetic resonance (NMR) provide structural validation .

Basic: How are interstellar conditions simulated to synthesize this compound in the lab?

Researchers replicate cold molecular clouds (<20 K) by depositing ammonia (NH₃) and methylamine (CH₃NH₂) ices onto a cryogenic substrate. These ices are irradiated with energetic electrons (1–20 keV) , mimicking galactic cosmic ray secondary electrons. Radical recombination (e.g., ĊH₂NH₂ + NH₂ → CH₂(NH₂)₂) drives this compound formation, with sublimation products analyzed via mass spectrometry . Critical parameters include ice composition ratios (e.g., NH₃:CH₃NH₂ = 1:1), irradiation duration, and temperature gradients during sublimation .

Basic: What spectroscopic techniques are employed to characterize this compound’s molecular properties?

  • IR Spectroscopy : Identifies N-H and C-N stretching/bending modes in ices (e.g., peaks at 3300 cm⁻¹ for N-H) .
  • UV-Vis Spectroscopy : Detects electronic transitions in gas-phase this compound post-sublimation .
  • Time-of-Flight Mass Spectrometry (ToF-MS) : Coupled with photoionization, resolves mass-to-charge ratios (e.g., m/z = 62 for CH₆N₂⁺) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying experimental conditions?

Contradictions arise from differences in radiation dose rates , temperature regimes , or ice matrix effects . To address this:

  • Perform controlled dose-response experiments to isolate degradation thresholds .
  • Use systematic reviews to compare stability across studies, prioritizing experiments with documented provenance (e.g., component specifications, environmental controls) .
  • Apply mixed-methods analysis , combining lab data with computational models (e.g., density functional theory) to predict decomposition pathways .

Advanced: What experimental designs explore this compound’s role in prebiotic nucleobase formation?

  • Radical-Mediated Pathways : Co-irradiate this compound with cyanide (HCN) or carbonyl precursors in ices to probe NCN moiety reactivity .
  • Kinetic Trapping : Use cryogenic matrices to stabilize intermediates (e.g., aminomethanol) for spectroscopic analysis .
  • Interdisciplinary Integration : Combine astrochemistry (interstellar ice simulations) with organic synthesis (solution-phase reactions) to test abiotic routes to purines/pyrimidines .

Advanced: How should this compound synthesis protocols be documented to ensure reproducibility?

  • Metadata Standards : Record provenance details (who, what, when, how, why) and component specifications (e.g., manufacturer, purity) per FAIR principles .
  • Method Granularity : Specify ice deposition rates, electron flux (e.g., 1 μA/cm²), and sublimation temperatures (e.g., 200–250 K) .
  • Data Repositories : Deposit raw spectra and isotopic datasets in discipline-specific repositories (e.g., NFDI4Chem) with standardized metadata .

Advanced: How can systematic reviews address discrepancies in this compound’s proposed interstellar abundance?

  • Literature Screening : Filter studies by experimental rigor (e.g., use of controls, replication) and relevance to molecular cloud conditions .
  • Dose-Response Meta-Analysis : Quantify synthesis yields as a function of radiation dose or ice thickness .
  • Bias Assessment : Evaluate publication bias toward "positive" results using funnel plots or sensitivity analyses .

Advanced: What strategies validate this compound’s detection in complex astrochemical mixtures?

  • Isomer Discrimination : Use PI-ReToF-MS with tunable photon energies (e.g., 8–10 eV) to isolate this compound’s ionization signature .
  • Isotopic Cross-Validation : Synthesize ices with ¹³CH₃NH₂ or ND₃ to confirm mass shifts (e.g., m/z = 63 for ¹³CH₂(NH₂)₂) .
  • Multimodal Spectroscopy : Correlate IR bands (e.g., 1600 cm⁻¹ for C-N) with gas-phase MS data .

Basic: What are the safety considerations for handling this compound derivatives in the lab?

While commercial aspects are excluded, This compound dihydrochloride (CH₈Cl₂N₂) requires:

  • Ventilation : Use fume hoods to avoid inhalation.
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact .
  • First Aid Protocols : Immediate rinsing for eye exposure and medical consultation for ingestion .

Advanced: How can researchers integrate this compound studies with broader astrobiology frameworks?

  • Comparative Astrochemistry : Benchmark this compound’s reactivity against other interstellar organics (e.g., glycine, formamide) .
  • Origin-of-Life Models : Incorporate this compound into network analyses of prebiotic chemical evolution, using kinetic models to assess pathway feasibility .
  • Field Collaborations : Partner with observational astronomers to correlate lab data with radio telescope detections of N-bearing molecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.